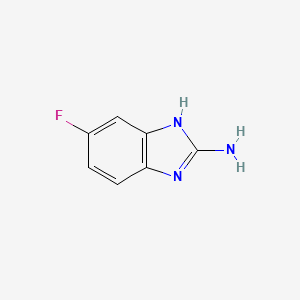

2-AMINO-5-FLUOROBENZIMIDAZOLE

Description

The exact mass of the compound 6-fluoro-1H-benzimidazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYGXXIXMHTQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597420 | |

| Record name | 6-Fluoro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30486-73-8 | |

| Record name | 6-Fluoro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-AMINO-5-FLUOROBENZIMIDAZOLE chemical properties and structure

An In-depth Technical Guide to 2-Amino-5-fluorobenzimidazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in modern medicinal chemistry. We delve into its core chemical and structural properties, provide a detailed, field-tested protocol for its synthesis and purification, and explore its significant applications as a pharmacophore and key building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and the strategic importance of this molecule in targeting critical biological pathways, such as the NOD1 signaling cascade.

Introduction: The Significance of a Fluorinated Benzimidazole Scaffold

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biological targets. The introduction of a fluorine atom at the 5-position of the 2-aminobenzimidazole core significantly modulates the molecule's physicochemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making this compound an exceptionally valuable starting material for library synthesis and lead optimization in drug discovery programs.[3] This guide serves as a senior-level resource, consolidating critical data and methodologies for the effective utilization of this potent chemical entity.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's fundamental properties is a prerequisite for its successful application in complex synthetic and biological systems.

Core Chemical Properties

The key quantitative data for this compound are summarized below. These properties are essential for reaction planning, dosage calculations, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₇H₆FN₃ | [4] |

| Molecular Weight | 151.14 g/mol | [4] |

| CAS Number | 30486-73-8 | [4][5] |

| IUPAC Name | 6-fluoro-1H-benzimidazol-2-amine | [4] |

| Appearance | Typically a solid powder | N/A |

| Melting Point | Not consistently reported, requires experimental verification. | |

| Polar Surface Area | 54.7 Ų | [4] |

Structural Features and Spectroscopic Signature

The structure of this compound consists of a fused bicyclic system comprising a benzene ring and an imidazole ring. The amino group at position 2 and the fluorine atom at position 5 are critical functionalities. The molecule exists in tautomeric forms, with the amino-imino equilibrium being a key characteristic of 2-aminobenzimidazoles.

-

¹H and ¹³C NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is characteristic, showing distinct splitting patterns for the three protons on the benzene ring, influenced by the fluorine atom. ¹³C NMR will show resonances for the seven carbon atoms, with the C-F coupling being a key diagnostic feature.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine and the imidazole N-H (typically broad, in the 3100-3400 cm⁻¹ region), and a strong C-F stretching band.[7]

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the compound's molecular weight of 151.14 g/mol .[4]

Synthesis and Purification

The most reliable and common method for synthesizing 2-aminobenzimidazoles is the cyclocondensation of an appropriate o-phenylenediamine with a cyanogen source. The choice of cyanogen bromide is well-established due to its reactivity and commercial availability.

Synthetic Pathway Rationale

The chosen pathway involves the reaction of 4-fluoro-1,2-phenylenediamine with cyanogen bromide. The mechanism proceeds via an initial nucleophilic attack of one of the amino groups of the diamine onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization and subsequent elimination to form the stable benzimidazole ring system. Ethanol is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.

Detailed Experimental Protocol: Synthesis of this compound

-

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Cyanogen bromide (CNBr) - Caution: Highly Toxic

-

Ethanol, anhydrous

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Deionized water

-

-

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine (e.g., 5.0 g, 1.0 eq) in anhydrous ethanol (100 mL).

-

Reagent Addition: While stirring at room temperature, carefully add a solution of cyanogen bromide (1.1 eq) in ethanol (50 mL) dropwise over 30 minutes. (Critical Step: Cyanogen bromide is highly toxic and volatile. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Slowly and carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases. This step quenches any unreacted cyanogen bromide and acidic byproducts.

-

Isolation: The product often precipitates out of the solution upon cooling and neutralization. Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol.

-

Drying: Dry the collected solid under vacuum at 50-60 °C to yield the crude this compound.

-

-

Self-Validation: The success of the synthesis is validated by the precipitation of the product and confirmed through characterization (TLC, melting point, and spectroscopic analysis) against a reference standard or literature data.

Purification and Characterization

For most applications, the crude product can be purified by recrystallization from an ethanol/water mixture to achieve high purity. The purity should be assessed using High-Performance Liquid Chromatography (HPLC), and the structure confirmed using NMR and Mass Spectrometry as described in section 2.2.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

The 2-aminobenzimidazole scaffold is a cornerstone in the design of inhibitors for various enzymes and receptors. The 5-fluoro substitution provides a strategic advantage for enhancing potency and pharmacokinetic properties.

Case Study: Inhibition of the NOD1 Signaling Pathway

Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is a key intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial peptidoglycans.[8] Dysregulation of the NOD1 pathway is associated with inflammatory diseases like asthma and inflammatory bowel disease.

Derivatives of 2-aminobenzimidazole have been identified as selective inhibitors of NOD1.[8] These compounds are believed to act by inducing a conformational change in the NOD1 protein, thereby preventing its self-oligomerization and downstream activation of the NF-κB signaling pathway. This compound serves as an ideal starting point for synthesizing a library of analogues to probe the structure-activity relationship (SAR) for NOD1 inhibition. The fluorine atom can form key hydrogen bonds or electrostatic interactions within the target protein's binding pocket, potentially increasing inhibitor potency.

NOD1 Signaling Pathway and Point of Inhibition

Caption: Inhibition of the NOD1 signaling pathway by 2-aminobenzimidazole derivatives.

Other Therapeutic Areas

-

TRPC Channel Inhibition: 2-aminobenzimidazole derivatives have been identified as potent and selective inhibitors of TRPC4 and TRPC5 channels, which are implicated in a range of neurological and cardiovascular disorders.[9]

-

Antimalarial Agents: The scaffold has been successfully utilized to develop potent antimalarials with high efficacy against resistant strains of Plasmodium falciparum.[10]

-

Anticancer Research: Numerous benzimidazole derivatives have shown significant antiproliferative activity against various human cancer cell lines, often by interacting with nucleic acids or inhibiting key kinases.[11][12]

Safety and Handling

Based on GHS classifications for the parent compound and related structures, this compound should be handled with care.

-

Hazards: It is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3).[4]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for the creation of next-generation therapeutics. Its unique combination of a biologically active benzimidazole core and the modulating effects of a fluorine substituent provides a powerful platform for drug discovery. The synthetic accessibility and versatile reactivity of this compound ensure its continued importance in the development of selective inhibitors for a wide range of challenging biological targets, from inflammatory pathways to infectious diseases and oncology.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Res. J. Chem. Sci. (2021). Biological activities of benzimidazole derivatives: A review. Retrieved from [Link]

-

FULIR. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-fluorobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from [Link]

-

PubMed. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Retrieved from [Link]

-

PubMed. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2010). Crystal structure of 2-(2-amino-5-chlorophenyl)-1H-benzimidazole, C13H10ClN3. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

- 1. isca.me [isca.me]

- 2. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H6FN3 | CID 19017761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fulir.irb.hr [fulir.irb.hr]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-fluorobenzimidazole from Fluorinated Diamines

Foreword: The Strategic Importance of the 2-Aminobenzimidazole Scaffold

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets. The introduction of an amino group at the 2-position and a fluorine atom at the 5-position further enhances its therapeutic potential. Fluorine's high electronegativity and small size can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Consequently, 2-amino-5-fluorobenzimidazole serves as a crucial building block in the development of novel therapeutics, including antivirals, anticancer agents, and antihypertensives.[3] This guide provides a detailed, mechanistically-grounded protocol for its synthesis, aimed at researchers and professionals in drug discovery and development.

Part 1: Retrosynthetic Analysis and Strategic Overview

The most direct and widely adopted strategy for constructing the 2-aminobenzimidazole core involves the cyclization of an appropriately substituted o-phenylenediamine. Our synthesis plan for this compound begins with the commercially available 4-fluoroaniline and proceeds through the key intermediate, 4-fluoro-1,2-phenylenediamine. The final cyclization is achieved by introducing a one-carbon electrophile that also bears the requisite nitrogen atom, classically accomplished using cyanogen bromide.

Caption: Retrosynthetic pathway for this compound.

Part 2: Synthesis of the Key Precursor: 4-Fluoro-1,2-phenylenediamine

The synthesis of the diamine precursor is a critical, multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The pathway begins with the protection and activation of 4-fluoroaniline, followed by nitration, deprotection, and final reduction.

Step-by-Step Experimental Protocol

Step 2.1: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide [4]

-

In a 2000 mL flask equipped with a mechanical stirrer and placed in a low-temperature bath, combine 600 mL of acetic anhydride and 200 mL of glacial acetic acid.

-

Cool the mixture to below 0°C.

-

Slowly add a pre-mixed solution of 150 g (1.35 mol) of 4-fluoroaniline and 100 mL of glacial acetic acid. A light yellow solid will begin to form. Allow the reaction to proceed for 30 minutes.

-

Maintain the temperature between 0-5°C and slowly add a nitrating mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid dropwise.

-

After the addition is complete, allow the reaction to proceed for another 30 minutes. Monitor completion via Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into 2000 mL of ice water, which will cause a large amount of solid to precipitate.

-

Filter the solid and dry to obtain the yellow solid product.

Step 2.2: Synthesis of 4-fluoro-2-nitroaniline [4]

-

To a 2000 mL three-neck flask, add 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid.

-

Heat the mixture to reflux for 30 minutes. Monitor reaction completion via TLC.

-

Pour the hot reaction solution into 2000 mL of ice water to precipitate the product.

-

Filter the solid and wash the filter cake with a sodium carbonate solution until neutral, followed by washing with water (3 x 200 mL).

-

Dry the solid to obtain the orange product.

Step 2.3: Synthesis of 4-fluoro-1,2-phenylenediamine [4]

-

In a 2000 mL high-pressure reaction vessel, combine 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney Nickel catalyst.

-

Pressurize the vessel with hydrogen gas to 1.0 MPa.

-

Stir the reaction at room temperature for 8 hours.

-

After depressurization, quickly filter the mixture to remove the Raney Nickel catalyst (which can be recycled).

-

Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) will yield the purified gray-white solid.

Part 3: Core Directive: Cyclization to this compound

The cyclization of 4-fluoro-1,2-phenylenediamine is the cornerstone of this synthesis. The use of cyanogen bromide (BrCN) is a classic and effective method. It acts as an electrophilic one-carbon source, and the subsequent intramolecular cyclization readily forms the imidazole ring.

Mechanism of Action: The Role of Cyanogen Bromide

The reaction proceeds via a well-established pathway:

-

Nucleophilic Attack: One of the amino groups of the diamine, acting as a nucleophile, attacks the electrophilic carbon of cyanogen bromide. This forms an N-cyano intermediate and releases a bromide ion.

-

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the nitrile carbon. This step is often facilitated by a slight increase in temperature or the presence of a mild base to deprotonate the attacking amine, increasing its nucleophilicity.

-

Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to form the stable, aromatic 2-aminobenzimidazole ring system.

Caption: Reaction mechanism for the synthesis of 2-aminobenzimidazole. (Note: Images are placeholders for chemical structures).

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol is adapted from well-established procedures for the synthesis of 2-aminobenzimidazoles. The reaction progress should be monitored by TLC, and the final product identity confirmed by the analytical methods outlined in Part 4.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (79.3 mmol) of 4-fluoro-1,2-phenylenediamine in 200 mL of ethanol.

-

Reagent Addition: In a separate flask, carefully prepare a solution of 9.2 g (87.2 mmol, 1.1 equivalents) of cyanogen bromide in 50 mL of ethanol. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Slowly add the cyanogen bromide solution to the stirred solution of the diamine at room temperature over 30 minutes.

-

Reaction: Gently heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Neutralization & Precipitation: Slowly add a saturated solution of sodium bicarbonate or a dilute ammonium hydroxide solution to neutralize the hydrobromic acid formed during the reaction. This will cause the product to precipitate out of the solution. Adjust the pH to ~8.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol to remove impurities.

-

Purification: Dry the crude product. If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a pure, crystalline solid.

Part 4: Characterization and Data Validation

Unambiguous characterization of the final product is essential for confirming its identity and purity. The following data are typical for this compound.

| Analysis Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~6.6-7.2 (m, 3H, Aromatic-H), ~6.4 (br s, 2H, -NH₂), ~10.8 (br s, 1H, Imidazole-NH). The aromatic region will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom.[5][6] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~158 (C-F, d, ¹JCF ≈ 235 Hz), ~155 (C2-NH₂), ~110-140 (other aromatic carbons, showing C-F couplings).[6][7] |

| FT-IR (KBr, cm⁻¹) | ν: 3400-3300 (N-H stretch, amine), 3150-3050 (N-H stretch, imidazole), 1640 (C=N stretch), 1250 (C-F stretch).[8][9] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated for C₇H₆FN₃: 152.0573; Found: ~152.0575.[10][11] |

Part 5: Field-Proven Insights & Troubleshooting

-

Causality of Reagent Choice: Cyanogen bromide is highly effective due to the high electrophilicity of its carbon atom and the good leaving group ability of bromide. Alternative one-carbon sources like carbon disulfide (followed by methylation and amination) or urea can be used but often require harsher conditions or multiple steps.

-

Solvent System: Ethanol is an excellent solvent as it readily dissolves the diamine starting material and the BrCN, while allowing for easy precipitation of the product upon neutralization. Other alcohols like methanol or isopropanol can also be used.

-

Temperature Control: While the initial addition is performed at room temperature to control the exotherm, heating to reflux is necessary to drive the intramolecular cyclization to completion in a reasonable timeframe.

-

Troubleshooting - Low Yield: If the yield is low, ensure the diamine starting material is pure. Oxidized or impure diamine can lead to side reactions and tar formation. Also, confirm the quality of the cyanogen bromide, as it can degrade over time.

-

Troubleshooting - Impure Product: The primary impurity is often unreacted starting material. Ensure the reaction goes to completion by monitoring via TLC. The neutralization and washing steps are critical for removing acidic byproducts and any remaining inorganic salts.

References

- A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. (2025).

- ONE-POT SYNTHESIS OF 2-ACYLAMINOBENZIMIDAZOLES FROM THE REACTION BETWEEN TRICHLOROACETYL ISOCYANATE AND 1,2-PHENYLENEDIAMINE DERIVATIVES AND THEORETICAL STUDY OF STRUCTURE AND PROPERTIES OF SYNTHESIZED 2-ACYLAMINOBENZIMIDAZOLES. (2018). Journal of the Chilean Chemical Society.

- What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applic

- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (2019). Oriental Journal of Chemistry.

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023).

- The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). (n.d.).

- Synthesis, physico-chemical characterization and biological activity of 2-aminobenzimidazole complexes with different metal ions. (2004).

- Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. (1995). PubMed.

- An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide. (n.d.). BenchChem.

- Preparation, Spectral Characterization, Antimicrobial and Cytotoxic Studies of some Transition Metal Nanocomplexes of a Novel Azo Derivative Formed from 2-Amino -5- Methylthiazol. (2023). Journal of Nanostructures.

Sources

- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Page loading... [wap.guidechem.com]

- 5. A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ONE-POT SYNTHESIS OF 2-ACYLAMINOBENZIMIDAZOLES FROM THE REACTION BETWEEN TRICHLOROACETYL ISOCYANATE AND 1,2-PHENYLENEDIAMINE DERIVATIVES AND THEORETICAL STUDY OF STRUCTURE AND PROPERTIES OF SYNTHESIZED 2-ACYLAMINOBENZIMIDAZOLES | Journal of the Chilean Chemical Society [jcchems.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation, Spectral Characterization, Antimicrobial and Cytotoxic Studies of some Transition Metal Nanocomplexes of a Novel Azo Derivative Formed from 2-Amino -5- Methylthiazol [jns.kashanu.ac.ir]

Spectroscopic data for 2-AMINO-5-FLUOROBENZIMIDAZOLE (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-AMINO-5-FLUOROBENZIMIDAZOLE

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize the molecular structure of this compound, a significant heterocyclic compound in medicinal chemistry and drug development. The methodologies and data interpretations presented herein are grounded in established principles and are intended for researchers, scientists, and professionals in the field.

Introduction to this compound

This compound is a derivative of benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings.[1] The benzimidazole scaffold is a critical pharmacophore found in numerous marketed drugs, exhibiting a wide range of biological activities including antiviral, antimicrobial, and anticancer properties.[2][3] The introduction of a fluorine atom at the 5-position and an amino group at the 2-position significantly modulates the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.

Accurate structural elucidation is paramount for ensuring the identity and purity of such compounds. This guide focuses on the three cornerstone spectroscopic techniques for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the carbon-hydrogen framework and the connectivity of the molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as shown below.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, typically analyzed in a solvent like DMSO-d₆, the following signals are anticipated:

-

Aromatic Protons (H4, H6, H7): These protons will appear in the aromatic region (typically δ 6.5-8.0 ppm). The fluorine atom at C5 introduces complex splitting patterns due to both H-H and H-F couplings.

-

H4: This proton is ortho to the fluorine atom and will likely appear as a doublet of doublets (dd) due to coupling with H6 (⁴JHH, meta-coupling) and the fluorine atom (³JHF, ortho-coupling).

-

H6: This proton is also ortho to the fluorine and will appear as a doublet of doublets (dd) due to coupling with H7 (³JHH, ortho-coupling) and the fluorine atom (³JHF, ortho-coupling).

-

H7: This proton is meta to the fluorine and will likely appear as a doublet of doublets (dd) due to coupling with H6 (³JHH, ortho-coupling) and the fluorine atom (⁴JHF, meta-coupling).

-

-

Amine and Imidazole Protons (NH and NH₂): These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on solvent, concentration, and temperature.

-

NH₂ (at C2): Expected to appear as a broad singlet around δ 6.0-7.0 ppm.

-

NH (at N1): Expected to appear as a broad singlet at a more downfield position, potentially > δ 10 ppm, due to its acidic nature.[4]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of electronegative nitrogen and fluorine atoms significantly influences the chemical shifts.

-

C2 (Amine-substituted): This carbon is attached to three nitrogen atoms and is expected to be significantly downfield, typically in the range of δ 150-160 ppm.

-

C5 (Fluorine-substituted): The carbon directly bonded to the fluorine atom will show a large downfield shift and will appear as a doublet due to strong one-bond C-F coupling (¹JCF ≈ 230-250 Hz).

-

Aromatic Carbons (C4, C6, C7): These carbons will also exhibit splitting due to two-bond (²JCF) and three-bond (³JCF) couplings with the fluorine atom, though with smaller coupling constants than C5.

-

Bridgehead Carbons (C3a, C7a): These carbons are part of the fused ring system and will also show coupling to the fluorine atom.

Summary of Predicted NMR Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Couplings |

| NH (N1) | > 10 (broad s) | - | - |

| C2 | - | 150 - 160 | - |

| NH₂ | 6.0 - 7.0 (broad s) | - | - |

| C3a | - | ~130 | ⁴JCF |

| H4 | ~7.0 - 7.5 (dd) | ~105 - 115 | ³JHF, ⁴JHH |

| C4 | - | ~100 - 110 | ²JCF |

| C5 | - | ~155 - 165 | ¹JCF |

| H6 | ~6.8 - 7.2 (dd) | ~110 - 120 | ³JHF, ³JHH |

| C6 | - | ~105 - 115 | ²JCF |

| H7 | ~7.2 - 7.6 (dd) | ~115 - 125 | ⁴JHF, ³JHH |

| C7 | - | ~110 - 120 | ³JCF |

| C7a | - | ~140 | ³JCF |

Note: These are predicted values based on known data for similar benzimidazole structures and general substituent effects. Actual values may vary.[4][5]

Experimental Protocol: NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Place the tube in the NMR spectrometer. The instrument is then tuned to the appropriate frequencies, and the magnetic field is shimmed for homogeneity.

-

Experimentation: Run standard 1D experiments (¹H, ¹³C) and, if necessary, 2D experiments (like COSY and HSQC) to confirm proton-proton and proton-carbon connectivities.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present in a molecule.

Interpretation of Key Vibrational Frequencies

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

-

N-H Stretching: The imidazole (N-H) and primary amine (N-H) groups will show strong, somewhat broad bands in the 3100-3500 cm⁻¹ region. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the imidazole N-H is a single band.[6]

-

C-H Aromatic Stretching: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the imidazole and benzene rings (C=N and C=C bonds) are found in the 1450-1650 cm⁻¹ region.[7]

-

N-H Bending: The scissoring motion of the primary amine (NH₂) typically results in a medium to strong band around 1600-1640 cm⁻¹.[8]

-

C-F Stretching: The carbon-fluorine bond gives rise to a very strong and characteristic absorption band in the 1000-1250 cm⁻¹ region. This is often one of the most intense peaks in the fingerprint region for fluorinated compounds.

-

C-H Out-of-Plane Bending: Bending vibrations of the aromatic C-H bonds appear as strong bands in the 700-900 cm⁻¹ region, and their positions can be indicative of the substitution pattern on the benzene ring.

Summary of Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3300 - 3500 | N-H stretch (amine, asym & sym) | Medium - Strong |

| 3100 - 3300 | N-H stretch (imidazole) | Medium (broad) |

| 3000 - 3100 | Aromatic C-H stretch | Weak - Medium |

| 1600 - 1650 | N-H bend (amine) | Medium - Strong |

| 1450 - 1620 | C=N and C=C ring stretch | Medium - Strong |

| 1000 - 1250 | C-F stretch | Strong |

| 700 - 900 | Aromatic C-H out-of-plane bend | Strong |

Experimental Protocol: FTIR Analysis (ATR Method)

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically background-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and valuable information about the molecular formula and structure through fragmentation patterns.

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺˙): The molecular formula of this compound is C₇H₆FN₃. Its monoisotopic mass is approximately 151.05 Da. The mass spectrum should show a prominent molecular ion peak at m/z = 151.

-

Nitrogen Rule: The molecule contains an odd number of nitrogen atoms (three), which dictates that its nominal molecular weight will be an odd number (151), consistent with the "Nitrogen Rule".[9]

-

Fragmentation Pattern: Upon electron impact (EI) ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for benzimidazoles involve the cleavage of the imidazole ring.

-

Loss of HCN: A characteristic fragmentation of the imidazole ring is the loss of a hydrogen cyanide molecule (27 Da), which would lead to a fragment ion at m/z = 124.

-

Loss of NH₂: Cleavage of the C-N bond could result in the loss of the amino radical (•NH₂, 16 Da), giving a fragment at m/z = 135.

-

Further Fragmentation: The resulting fragment ions can undergo further decomposition, leading to a series of smaller peaks that constitute the compound's unique mass spectral fingerprint.

-

Summary of Predicted MS Data

| m/z Value | Proposed Fragment | Notes |

| 151 | [C₇H₆FN₃]⁺˙ | Molecular Ion (M⁺˙) |

| 124 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |

| 135 | [M - NH₂]⁺ | Loss of amino radical |

Proposed Fragmentation Pathway

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Analysis (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺˙).

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: A magnetic or electric field in the mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of key functional groups such as the amine, imidazole ring, and the C-F bond. Finally, mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation behavior. Together, these techniques form an indispensable toolkit for chemists to confirm the identity, purity, and structure of this and other vital compounds in scientific research.

References

- ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study.

- El-majdoub, A. R., et al. (2022).

- ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole.

- MDPI. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines.

- Adediran, O. A., et al. (2018).

- Bentouhami, E., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC - PubMed Central.

- ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes.

- ChemicalBook. (n.d.). 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum.

- Symbiosis Online Publishing. (2015).

- ChemicalBook. (n.d.). 2-Aminobenzimidazole(934-32-7) 1H NMR spectrum.

- Chemistry LibreTexts. (2023).

- ResearchGate. (n.d.). Figure S7. 1 H NMR Spectra of 5-chlorobenzimidazole (2d).

- The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- PubMed. (n.d.). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry.

- ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

- 1. researchgate.net [researchgate.net]

- 2. orientjchem.org [orientjchem.org]

- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the 2-Aminobenzimidazole Scaffold: From Synthetic Intermediate to Targeted Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial analysis of the compound 2-amino-5-fluorobenzimidazole reveals its primary role as a chemical intermediate in organic synthesis rather than a therapeutic agent with a defined mechanism of action[1]. This guide, therefore, pivots from the specific molecule to the significantly more impactful subject of the 2-aminobenzimidazole scaffold it represents. This "privileged scaffold" is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted therapies. This document will explore the mechanistic principles and experimental workflows associated with discovering and validating drugs derived from this versatile chemical framework.

Chapter 1: The 2-Aminobenzimidazole Core - A Privileged Scaffold in Medicinal Chemistry

The benzimidazole ring system, a fusion of benzene and imidazole, is an isostere of natural purine nucleosides. This structural mimicry allows benzimidazole-based compounds to effectively compete with endogenous ligands for binding sites on a wide array of biological targets, particularly enzymes involved in cell signaling and replication[2]. The 2-amino substitution provides a critical hydrogen bond donor/acceptor motif that is frequently exploited to achieve high-affinity interactions with protein targets.

The inclusion of a fluorine atom, as in the parent topic this compound, is a deliberate and common strategy in medicinal chemistry. The high electronegativity and small size of fluorine can profoundly influence a molecule's properties by:

-

Modulating pKa: Affecting the ionization state of nearby functional groups.

-

Enhancing Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Improving Target Affinity: Forming favorable electrostatic or hydrogen bonding interactions within a protein's active site.

Due to this combination of a purine-mimetic core, versatile hydrogen-bonding capabilities, and amenability to property-modulating substitutions, the 2-aminobenzimidazole scaffold is a recurring motif in drugs targeting a vast range of diseases, including cancer, viral infections, and parasitic diseases[3][4].

Chapter 2: Case Study - The Mechanism of Action of Benzimidazole-Based Tyrosine Kinase Inhibitors

A preeminent application of the 2-aminobenzimidazole scaffold is in the development of small-molecule protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy[2][5].

The Target: Receptor Tyrosine Kinases (RTKs)

Receptor Tyrosine Kinases (RTKs) are transmembrane proteins that play a critical role in cellular signaling. Upon binding an extracellular ligand (e.g., a growth factor like VEGF or EGF), the receptors dimerize and autophosphorylate specific tyrosine residues in their intracellular kinase domains. This phosphorylation event creates docking sites for downstream signaling proteins, initiating cascades that regulate cell proliferation, survival, migration, and angiogenesis. In many cancers, these kinases are constitutively active due to mutations or overexpression, leading to uncontrolled cell growth[2][5].

The Inhibitory Mechanism

Benzimidazole-based inhibitors are typically designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the transfer of the gamma-phosphate from ATP to the tyrosine substrate. This action blocks the initiation of the entire downstream signaling cascade. The 2-amino group of the benzimidazole core often forms a key "hinge-binding" interaction via hydrogen bonds with the protein backbone in the hinge region connecting the N- and C-lobes of the kinase domain, a common feature of many kinase inhibitors.

Caption: A streamlined workflow for identifying and validating the mechanism of action for a novel benzimidazole derivative.

Key Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)

This experiment quantifies the potency of a compound against a purified enzyme.

-

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

-

Methodology:

-

Prepare a series of dilutions of the 2-aminobenzimidazole test compound in DMSO. A typical starting range is 100 µM to 1 nM.

-

In a 384-well microplate, add the purified recombinant kinase enzyme to a buffer solution containing a fluorescent or luminescent ATP analog and a generic peptide substrate.

-

Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding a solution of ATP. Incubate at 30°C for 1 hour.

-

Stop the reaction and measure the remaining signal from the ATP analog. Kinase activity is inversely proportional to the signal.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Protocol 2: Cellular Target Phosphorylation Assay (Western Blot)

This experiment confirms that the compound inhibits the target kinase inside living cells.

-

Objective: To measure the phosphorylation status of a kinase's direct substrate in cells treated with the inhibitor.

-

Methodology:

-

Culture a relevant cancer cell line (known to have an active target kinase) in 6-well plates until 80% confluent.

-

Treat the cells with varying concentrations of the test compound (e.g., 0, 0.1, 1, 10 µM) for 2-4 hours.

-

If the kinase is activated by a growth factor, starve the cells overnight and then stimulate with the appropriate ligand (e.g., VEGF) for 15 minutes in the presence of the inhibitor.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-VEGFR2 Tyr1175).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control. A decrease in the phospho-protein signal with increasing inhibitor concentration validates cellular target engagement.

-

Data Presentation

Effective drug discovery relies on the clear presentation of quantitative data.

Table 1: Kinase Selectivity Profile of a Hypothetical Benzimidazole Compound (BZ-F1)

| Kinase Target | IC50 (nM) | Description |

| VEGFR2 | 5.2 | Primary Target |

| FGFR1 | 85.6 | Off-target activity |

| PDGFRβ | 150.3 | Off-target activity |

| EGFR | > 10,000 | Not active |

| Src | > 10,000 | Not active |

Data represents hypothetical values from biochemical assays.

Conclusion

While this compound is a starting material, the scaffold it represents is a powerful engine for drug discovery. Its inherent ability to mimic natural purines makes it an ideal foundation for designing high-affinity ligands, particularly for protein kinases. By understanding the general mechanism of action—ATP-competitive inhibition of kinase activity—and employing a systematic experimental workflow encompassing biochemical and cellular assays, researchers can effectively discover and validate novel, targeted therapies. The journey from a simple synthetic intermediate to a life-saving medicine is paved by the rigorous application of these scientific principles.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Yadav, P., & Kumar, R. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(3), 223-233. Available from: [Link]

-

Bansal, Y., & Bansal, G. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 771681. Available from: [Link]

-

Perin, N., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(24), 7545. Available from: [Link]

-

Sedić, M., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 28(17), 6296. Available from: [Link]

-

Mavrova, A. T., & Pantaleeva, D. (2025). Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity. Bioorganic Chemistry, 154, 108920. Available from: [Link]

Sources

- 1. This compound | C7H6FN3 | CID 19017761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. isca.me [isca.me]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Amino-5-Fluorobenzimidazole: A Technical Guide to Putative Targets

Foreword: The Strategic Imperative of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzimidazole core stands as a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a diverse array of biological targets with high affinity. Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, engaging in key hydrogen bonding, π-π stacking, and hydrophobic interactions. The strategic incorporation of specific substituents onto this core can dramatically modulate its physicochemical properties and target selectivity.

This guide focuses on a particularly compelling derivative: 2-amino-5-fluorobenzimidazole . The 2-amino group provides a critical hydrogen-bond donor/acceptor moiety, essential for anchoring the molecule within a target's binding pocket. The 5-fluoro substitution is a deliberate strategic enhancement; fluorine's high electronegativity and small size can significantly improve metabolic stability, membrane permeability, and binding affinity by altering the electronic landscape of the molecule.[1][2][3]

While direct, extensive research on this compound itself is emerging, a wealth of data on its close chemical relatives provides a robust foundation for identifying its most promising therapeutic targets. This document synthesizes this information to present a logical, evidence-based exploration of the potential mechanisms and applications of this compound, guiding future research and development efforts.

Part 1: Inferred High-Priority Target Classes

Based on extensive structure-activity relationship (SAR) data from analogous compounds, we can logically infer several high-potential therapeutic target classes for this compound. The following sections will delve into the mechanistic rationale and experimental validation pathways for each.

Protein Kinases: Precision Targeting of Oncogenic Signaling

The dysregulation of protein kinases is a hallmark of many cancers. Benzimidazole derivatives have been successfully developed as kinase inhibitors, and the structural features of this compound make it a prime candidate for this target class.

Mechanistic Rationale: The 2-aminobenzimidazole scaffold can mimic the adenine core of ATP, enabling it to compete for the ATP-binding site on various kinases. The 2-amino group often forms crucial hydrogen bonds with the "hinge region" of the kinase, a conserved motif that anchors ATP. The 5-fluoro substituent can further enhance binding affinity and selectivity.

Potential Kinase Targets:

-

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a validated anticancer strategy. Certain 2-thiobenzimidazole derivatives have demonstrated a requisite binding pose in the CDK-ATP binding pocket and shown inhibitory activity against the CDK2/CyclinA2 complex.[4]

-

Fibroblast Growth Factor Receptors (FGFRs): Genetic alterations in FGFRs are known drivers of tumor growth. A potent and selective oral inhibitor of FGFR1/2/3, CH5183284/Debio 1347, features a benzimidazole core, demonstrating the scaffold's suitability for this target family.[5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a cornerstone of anti-angiogenic therapy. Fluorinated indole derivatives (structurally related to benzimidazoles) have shown potent, nanomolar-scale inhibition of VEGFR-2, highlighting the favorable role of fluorine in targeting this kinase.[3]

| Compound Class | Target Kinase | IC50 Value | Reference Cell Line | Citation |

| Substituted 2-thiobenzimidazoles | CDK2/CyclinA2 | Effective Inhibition (qualitative) | N/A (Kinase Assay) | [4] |

| 5-Amino-benzimidazole pyrazole | FGFR1, FGFR2, FGFR3 | Potent Inhibition (not specified) | Cancer cell lines with altered FGFRs | [5] |

| 2-Phenyl benzimidazole | General Anticancer | Variable (µM range) | HepG-2, HCT-116, MCF-7 | [6] |

This protocol outlines a standard method to assess the direct inhibitory effect of a test compound like this compound on a specific kinase.

-

Reagents & Materials:

-

Recombinant human CDK2/Cyclin A enzyme complex.

-

Histone H1 substrate peptide.

-

ATP, [γ-³²P]ATP (radiolabel).

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Test compound (this compound) dissolved in DMSO.

-

Positive control inhibitor (e.g., Imatinib).[4]

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 10 µL of kinase buffer, 10 µL of the test compound dilution (or DMSO for control), and 10 µL of the substrate solution.

-

Initiate the reaction by adding 20 µL of the ATP solution (containing a spike of [γ-³²P]ATP) to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) using non-linear regression analysis.

-

Caption: Fig 1: Inhibition of the G1/S transition by targeting CDK2.

Viral Proteins: A Scaffold for Next-Generation Antivirals

The benzimidazole scaffold is present in approved antiviral drugs, and recent research has identified fluorinated benzimidazoles as potent inhibitors of viral replication, particularly against Hepatitis C Virus (HCV).

Mechanistic Rationale: These compounds often act as non-structural protein inhibitors. For HCV, they target the NS5A protein, a multi-functional protein essential for viral RNA replication and assembly. The inhibitor binds to a specific site on NS5A, inducing a conformational change that disrupts its function.

Potential Viral Target:

-

HCV NS5A: Research has led to the discovery of fluorobenzimidazole analogs that demonstrate potent, broad-genotype activity against HCV replicons.[7] These next-generation inhibitors are effective against viral variants that have developed resistance to first-generation NS5A inhibitors. The fluorine atom also confers improved pharmacokinetic properties.[7]

| Compound Class | Target | Activity | Key Feature | Citation |

| Fluorobenzimidazole Analogs | HCV NS5A | Potent, broad-genotype inhibition | Overcomes resistance to first-gen inhibitors | [7] |

| Non-fluorinated Benzimidazoles | HCV NS5A | Active | Poorer pharmacokinetic properties | [7] |

This cell-based assay is the gold standard for evaluating the inhibitory activity of compounds against HCV replication.

-

Reagents & Materials:

-

Huh-7 human hepatoma cells stably expressing an HCV replicon (e.g., containing a luciferase reporter gene).

-

Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), antibiotics.

-

Test compound (this compound).

-

Positive control (e.g., a known NS5A inhibitor).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound dilutions.

-

Incubate for 48-72 hours to allow for viral replication.

-

Lyse the cells and measure the luciferase activity in each well using a luminometer. Luciferase expression is directly proportional to the level of viral RNA replication.

-

In parallel, perform a cell viability assay (e.g., MTS or CellTiter-Glo) on a duplicate plate to assess compound cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage of replication inhibition for each concentration relative to the DMSO control.

-

Determine the EC50 (effective concentration to inhibit 50% of replication).

-

Determine the CC50 (cytotoxic concentration to reduce cell viability by 50%).

-

Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI indicates a more promising therapeutic window.

-

Caption: Fig 2: Workflow for HCV Replicon Assay.

Parasitic Targets: Combating Global Health Threats

The emergence of drug-resistant malaria highlights the urgent need for new therapeutic agents with novel mechanisms of action. The 2-aminobenzimidazole scaffold has recently been identified as a highly potent antimalarial pharmacophore.

Mechanistic Rationale: While the exact mechanism for many new antimalarials is under investigation, they often disrupt essential parasitic processes such as hemoglobin digestion, protein synthesis, or ion homeostasis. The 2-aminobenzimidazole core is crucial for activity, with modifications at other positions fine-tuning potency and properties.

Potential Parasitic Target:

-

Plasmodium falciparum Proteins: A series of 2-aminobenzimidazoles demonstrated high potency against both drug-sensitive and drug-resistant strains of P. falciparum.[8] The most potent analog displayed an IC50 value of 6.4 nM.[8] Importantly, these compounds showed no cytotoxicity against human cells (HEK293), indicating a parasite-specific mechanism of action.[8] The specific molecular target within the parasite is an area of active investigation.

| Compound ID | P. falciparum Strain | IC50 Value | Cytotoxicity (HEK293) | Citation |

| 3c | 3D7 (sensitive) | 42 nM | > 50 µM | [8] |

| 3g | 3D7 (sensitive) | 43 nM | > 50 µM | [8] |

| 3r | 3D7 (sensitive) | 6.4 nM | > 50 µM | [8] |

This is a widely used, fluorescence-based in vitro assay to determine the anti-malarial activity of compounds.

-

Reagents & Materials:

-

P. falciparum culture (e.g., 3D7 strain) maintained in human erythrocytes.

-

RPMI 1640 culture medium, Albumax II.

-

SYBR Green I dye.

-

Lysis buffer (Tris buffer, EDTA, saponin, Triton X-100).

-

Test compound and positive control (e.g., Chloroquine, Artemisinin).

-

96-well plates, fluorescence plate reader.

-

-

Procedure:

-

Synchronize the parasite culture to the ring stage.

-

Prepare serial dilutions of the test compound in a 96-well plate.

-

Add parasitized erythrocytes to each well to achieve a starting parasitemia of ~0.5-1%.

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, lyse the erythrocytes by adding lysis buffer containing SYBR Green I dye.

-

Incubate in the dark for 1 hour. The dye intercalates with parasitic DNA.

-

Measure the fluorescence (Excitation: 485 nm, Emission: 530 nm). Fluorescence intensity is proportional to the number of viable parasites.

-

-

Data Analysis:

-

Subtract background fluorescence from uninfected erythrocyte controls.

-

Calculate the percentage of parasite growth inhibition for each concentration.

-

Determine the IC50 value by plotting inhibition versus log concentration.

-

Part 2: Synthesis and Future Directions

The therapeutic potential of this compound is strongly supported by data from its chemical analogs. The logical next steps involve direct validation and optimization.

General Synthetic Route: this compound can be synthesized through a condensation reaction. A common route involves reacting 4-fluoro-1,2-phenylenediamine with cyanogen bromide . This established chemical pathway allows for the reliable production of the core scaffold for biological screening and further derivatization.

Future Research Imperatives:

-

Broad Target Screening: Screen this compound against a large panel of kinases, viral proteins, and microbial targets to empirically validate the hypotheses presented in this guide.

-

Mechanism of Action Studies: For validated hits, conduct detailed MoA studies, including target engagement assays, structural biology (co-crystallization), and downstream pathway analysis to confirm the molecular mechanism.

-

Structure-Based Drug Design: Utilize the crystal structure of a validated target in complex with the compound to guide the rational design of second-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

-

Pharmacokinetic Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to ensure they are suitable for in vivo studies.

Conclusion

This compound is not merely another heterocyclic compound; it is a strategically designed molecule poised for significant therapeutic impact. By leveraging the privileged nature of the benzimidazole scaffold and enhancing it with key functional groups, it represents a high-potential starting point for drug discovery programs. The evidence strongly suggests that its most promising applications lie in the development of novel inhibitors for protein kinases in oncology, viral proteins like HCV NS5A, and crucial parasitic targets in infectious diseases. The experimental frameworks provided herein offer a clear path forward for researchers to unlock the full potential of this compelling molecule.

References

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. FULIR. Available at: [Link]

-

Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. Available at: [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Semantic Scholar. Available at: [Link]

-

Discovery and development of 2-aminobenzimidazoles as potent antimalarials. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available at: [Link]

-

Discovery of fluorobenzimidazole HCV NS5A inhibitors. PubMed. Available at: [Link]

-

Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. PubMed. Available at: [Link]

-

Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. PubMed. Available at: [Link]

-

The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. Available at: [Link]

-

Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Available at: [Link]

-

Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Semantic Scholar. Available at: [Link]

-

This compound | C7H6FN3 | CID 19017761. PubChem. Available at: [Link]

-

Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. Available at: [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. Available at: [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC - NIH. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

- 7. Discovery of fluorobenzimidazole HCV NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Evaluating the In Vitro Antiproliferative Activity of 2-Amino-5-Fluorobenzimidazole

Abstract

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural similarity to endogenous purines enables interaction with a wide array of biological targets, making it a focal point in the discovery of novel therapeutics, particularly in oncology.[1][3] This guide focuses on a specific derivative, 2-amino-5-fluorobenzimidazole, a compound of interest for its potential antiproliferative properties. The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity, making fluorinated benzimidazoles promising candidates for anticancer drug development.[4] We present a comprehensive framework for the in vitro evaluation of this compound, detailing the core assays required to quantify its cytotoxic and cytostatic effects. This document provides not only step-by-step protocols for key methodologies but also delves into the rationale behind experimental design, data interpretation, and the mechanistic insights that can be gleaned.

Introduction: The Rationale for Investigating this compound

The pursuit of novel anticancer agents is driven by the need for therapies with improved efficacy and selectivity. Benzimidazole derivatives have emerged as a highly promising class of compounds, demonstrating a wide spectrum of anticancer activities.[5][6] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases and topoisomerases to the disruption of microtubule dynamics and induction of programmed cell death.[7][8][9]

The specific compound, this compound, combines the versatile benzimidazole core with two key functional groups:

-

The 2-amino group: This group can serve as a critical hydrogen bond donor, facilitating interactions with target proteins. Derivatives of 2-aminobenzimidazole have shown potent cytotoxic activity against various cancer cell lines.[10]

-

The 5-fluoro substituent: Fluorine substitution is a well-established strategy in drug design to modulate physicochemical properties. It can enhance membrane permeability, block metabolic degradation, and increase binding affinity through favorable electrostatic interactions. Studies on related fluoro-substituted benzimidazoles have demonstrated significant antiproliferative activity, often with high selectivity for cancer cells over normal cells.[4][11][12]

Given these characteristics, a rigorous in vitro assessment is the foundational step to validate the therapeutic potential of this compound.

Postulated Mechanisms of Antiproliferative Action

While the precise molecular targets of this compound require empirical validation, the broader class of benzimidazole derivatives has been shown to exert anticancer effects through several key pathways. A comprehensive evaluation should, therefore, be designed to investigate these possibilities.

-

Induction of Apoptosis: A primary mechanism for many effective anticancer agents is the induction of apoptosis. Benzimidazole derivatives have been shown to trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, often characterized by the activation of caspases (like caspase-3 and -7) and the cleavage of Poly (ADP-ribose) polymerase (PARP).[7][13]

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is a hallmark of many cytotoxic compounds. Benzimidazoles can induce cell cycle arrest at various phases, most commonly the G2/M or G0/G1 phases, preventing cancer cells from proceeding to mitosis.[7][14][15] This arrest is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[16]

-

Inhibition of Microtubule Polymerization: Certain benzimidazole compounds function as microtubule-targeting agents, disrupting the dynamic instability of microtubules. This leads to mitotic arrest and subsequent cell death.[17]

The following experimental workflows are designed to probe these potential mechanisms.

Caption: Workflow for the MTT cell viability assay.

Colony Formation Assay: Assessing Long-Term Proliferative Capacity

The colony formation or clonogenic assay is the gold standard for measuring the long-term reproductive viability of cells after treatment. [18]It assesses the ability of a single cell to proliferate and form a colony (defined as ≥50 cells). [18]This assay is crucial because short-term viability assays like MTT can overestimate cell survival, as some cells may be metabolically active but have lost their ability to divide. [18]

-

Cell Seeding:

-

Prepare a single-cell suspension of the desired cell line.

-

Seed a low, empirically determined number of cells (e.g., 200-1000 cells) into 6-well plates containing complete medium. The number should be optimized so that distinct colonies can be counted in the control wells.

-

-

Compound Treatment:

-

Allow cells to attach for 24 hours.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

-

Colony Growth:

-

After the treatment period, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

-